molecular formula C11H11NO2 B13987205 prop-2-ynyl N-(3-methylphenyl)carbamate CAS No. 32496-22-3

prop-2-ynyl N-(3-methylphenyl)carbamate

Cat. No.: B13987205
CAS No.: 32496-22-3
M. Wt: 189.21 g/mol
InChI Key: RFPIAKIFWFMDOQ-UHFFFAOYSA-N
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Description

Prop-2-ynyl N-(3-methylphenyl)carbamate is an organic compound with the molecular formula C11H11NO2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a prop-2-ynyl group and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-ynyl N-(3-methylphenyl)carbamate typically involves the reaction of prop-2-ynyl alcohol with N-(3-methylphenyl)isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

Prop-2-ynyl alcohol+N-(3-methylphenyl)isocyanateProp-2-ynyl N-(3-methylphenyl)carbamate\text{Prop-2-ynyl alcohol} + \text{N-(3-methylphenyl)isocyanate} \rightarrow \text{this compound} Prop-2-ynyl alcohol+N-(3-methylphenyl)isocyanate→Prop-2-ynyl N-(3-methylphenyl)carbamate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Prop-2-ynyl N-(3-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The prop-2-ynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) can be employed for substitution reactions.

Major Products

    Oxidation: Oxidation of the prop-2-ynyl group can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the carbamate group results in the formation of amines.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Prop-2-ynyl N-(3-methylphenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of prop-2-ynyl N-(3-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This

Properties

CAS No.

32496-22-3

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

prop-2-ynyl N-(3-methylphenyl)carbamate

InChI

InChI=1S/C11H11NO2/c1-3-7-14-11(13)12-10-6-4-5-9(2)8-10/h1,4-6,8H,7H2,2H3,(H,12,13)

InChI Key

RFPIAKIFWFMDOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)OCC#C

Origin of Product

United States

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